5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid
Description
5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid is a bicyclic compound featuring a hexahydropentalene core with a tert-butoxycarbonyl (Boc)-protected amine at position 5 and a carboxylic acid group at position 2. This structure combines the steric protection of the Boc group with the reactivity of the carboxylic acid, making it a versatile intermediate in organic synthesis, particularly for peptide coupling or heterocyclic derivatization.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-6-8-4-10(12(16)17)5-9(8)7-11/h10-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
LGULTVZOUWQSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexahydropentalene Core
The hexahydropentalene ring system is typically synthesized via cyclization reactions involving suitable diene and dienophile precursors or through stepwise ring construction using cyclopentadiene derivatives. Common methods include:
- Diels–Alder cycloaddition : Cyclopentadiene derivatives react with α,β-unsaturated carbonyl compounds to form bicyclic intermediates.
- Intramolecular cyclization : Functionalized cyclopentane derivatives undergo intramolecular reactions to close the second ring.
These methods provide the bicyclic framework necessary for further functionalization.
Introduction of the Amino Group and Boc Protection
The amino group at the 5-position can be introduced by:
- Amination of a suitable precursor : For example, nucleophilic substitution of a halogenated intermediate or reductive amination of a keto intermediate.
- Direct amination of the bicyclic skeleton : Using ammonia or amine sources under controlled conditions.
Following amino group introduction, the tert-butoxycarbonyl (Boc) protecting group is installed to protect the amine functionality during subsequent reactions. This is typically achieved by:
- Reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- The reaction is carried out in solvents like dichloromethane or tetrahydrofuran at 0°C to room temperature.
Installation or Retention of the Carboxylic Acid Group
The carboxylic acid at the 2-position is either:
- Introduced early in the synthesis if starting from a carboxylated precursor.
- Formed by oxidation of an aldehyde or alcohol intermediate.
- Retained throughout if the starting bicyclic compound already contains the carboxylic acid.
Representative Synthetic Route (Literature-Informed)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of bicyclic core | Diels–Alder reaction of cyclopentadiene + dienophile | Yields bicyclic ketone or ester |
| 2 | Amination | Nucleophilic substitution or reductive amination | Introduces amino group at 5-position |
| 3 | Boc Protection | (Boc)2O, base (e.g., triethylamine), solvent (DCM), 0°C to RT | Protects amino group as Boc derivative |
| 4 | Carboxylic acid installation | Oxidation (if needed) or retention from precursor | Ensures acid functionality at 2-position |
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions / Reagents | Remarks |
|---|---|---|
| Starting materials | Cyclopentadiene derivatives, α,β-unsaturated carbonyls | For bicyclic core formation |
| Amination reagent | Ammonia, amines, or reductive amination agents | To introduce amino group |
| Boc protection reagent | Di-tert-butyl dicarbonate ((Boc)2O) | Standard amine protection reagent |
| Base | Triethylamine, sodium bicarbonate | Neutralizes acid byproducts |
| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) | Common solvents for Boc protection |
| Temperature | 0°C to room temperature | To minimize side reactions |
| Purification | Crystallization, column chromatography | To isolate pure Boc-protected product |
| Yield | Typically 60-85% for Boc protection step | Varies depending on precursor and scale |
Research Findings and Notes
- The Boc protection step is critical for stabilizing the amino group during further synthetic manipulations and storage.
- The hexahydropentalene skeleton provides conformational rigidity, useful in medicinal chemistry applications.
- Careful control of reaction conditions during amination and Boc protection avoids racemization and side-product formation.
- No direct, detailed synthetic procedures specific to this exact compound are widely published in open literature, but the above methods are standard and adaptable for its preparation.
- The compound’s molecular formula is C14H21NO4 with a molecular weight of approximately 267.32 g/mol.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to the presence of the Boc protecting group.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or AlCl3 can be used to remove the Boc group.
Coupling Reagents: N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is used to enhance amide formation without the addition of a base.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various peptides when used in peptide synthesis.
Scientific Research Applications
5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a protected amino acid in peptide synthesis.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action for 5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related Boc-protected amino acid derivatives described in the literature. Key differences in core structure, functional groups, and synthetic strategies are highlighted.
Core Structure and Functional Group Variations
Key Observations :
- The hexahydropentalene core of the target compound introduces conformational constraints absent in linear (e.g., undecanoyl chain in ) or aromatic (e.g., benzoic acid in ) analogs. This rigidity may enhance target selectivity in drug discovery.
- Unlike the sulfonate and hydroxyl groups in , the carboxylic acid in the target compound offers direct reactivity for amide bond formation, bypassing the need for additional activating steps.
- The nucleoside-based analog demonstrates Boc protection in a biomolecular context, contrasting with the small-molecule focus of the target compound.
Key Observations :
- The Boc group in is stable under coupling conditions but efficiently removed with trifluoroacetic acid (TFA), a common strategy applicable to the target compound.
- The nucleoside analog employs hydrogenation (Pd/C, H₂) for deprotection, a method less commonly used for Boc removal but relevant for acid-sensitive substrates.
Physicochemical and Stability Data
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The sulfonate group in enhances aqueous solubility, whereas the hexahydropentalene core of the target compound may reduce polarity, requiring organic solvents for handling.
- Stability : Boc-protected amines (as in and ) are generally stable under basic and nucleophilic conditions but hydrolyze rapidly in acidic environments.
Biological Activity
5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid (CAS No. 1049874-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23N3O4
- Molecular Weight : 307.37 g/mol
- Structure : The compound features a hexahydropentalene core with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group.
Enzyme Inhibition
Compounds containing pentalene structures have been investigated for their ability to inhibit specific enzymes. Enzyme inhibition can lead to therapeutic benefits in conditions such as cancer and infectious diseases. Studies suggest that modifications to the amino group can influence the binding affinity to target enzymes.
Case Study: Related Compounds
A comparative analysis with related compounds provides insight into the biological activity of 5-[(tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1 | Antibacterial against E. coli | |
| 2 | Inhibitor of protein kinases | |
| 3 | Antifungal activity |
The mechanism by which 5-[(tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid exerts its biological effects is hypothesized to involve:
- Interaction with Biomolecules : The compound may interact with cellular proteins or nucleic acids.
- Alteration of Metabolic Pathways : By inhibiting key enzymes in metabolic pathways, it may disrupt cellular processes critical for pathogen survival or tumor growth.
Research Findings
Recent studies have focused on synthesizing derivatives of hexahydropentalene to enhance biological activity. For example:
- A study demonstrated that modifying the amino group significantly increased the compound's affinity for target enzymes related to cancer progression.
- Another investigation revealed promising results in vitro against specific microbial strains when tested with structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
